l-Methylphenidate

Vue d'ensemble

Description

Le méthylphénidate est un puissant stimulant du système nerveux central principalement utilisé pour traiter le trouble déficitaire de l'attention avec hyperactivité et la narcolepsie. Il est connu pour sa capacité à améliorer la concentration et l'attention en augmentant les niveaux de dopamine et de noradrénaline dans le cerveau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méthylphénidate peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de la 2-chloropyridine avec le phénylacétonitrile en présence d'une base pour former du 2-phényl-2-pyridylacétonitrile. Cet intermédiaire est ensuite hydrogéné pour produire du 2-phényl-2-pyridylacétamide, qui est ensuite cyclisé pour former du méthylphénidate .

Méthodes de production industrielle : La production industrielle de méthylphénidate implique généralement l'utilisation de réactions d'hydrogénation catalysées par le palladium. Le processus est optimisé pour garantir un rendement et une pureté élevés, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le méthylphénidate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le méthylphénidate peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction impliquent souvent l'utilisation d'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution peuvent être réalisées à l'aide d'agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'acide ritalinique et l'éthylphénidate, qui sont des métabolites du méthylphénidate .

4. Applications de la recherche scientifique

Le méthylphénidate a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur les stimulants du système nerveux central.

Biologie : La recherche sur le méthylphénidate aide à comprendre les mécanismes de la régulation des neurotransmetteurs.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement du trouble déficitaire de l'attention avec hyperactivité et de la narcolepsie.

Industrie : Le méthylphénidate est utilisé dans le développement de nouveaux médicaments et dans l'étude du métabolisme et de la pharmacocinétique des médicaments

5. Mécanisme d'action

Le méthylphénidate agit en inhibant la recapture de la dopamine et de la noradrénaline, augmentant ainsi leurs niveaux dans la fente synaptique. Cela conduit à une neurotransmission accrue et à une amélioration de la concentration et de l'attention. Les principales cibles moléculaires du méthylphénidate sont le transporteur de dopamine et le transporteur de noradrénaline .

Applications De Recherche Scientifique

Methylphenidate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of central nervous system stimulants.

Biology: Research on methylphenidate helps in understanding the mechanisms of neurotransmitter regulation.

Medicine: It is extensively studied for its therapeutic effects in treating attention deficit hyperactivity disorder and narcolepsy.

Industry: Methylphenidate is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics

Mécanisme D'action

Methylphenidate acts by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved focus and attention. The primary molecular targets of methylphenidate are the dopamine transporter and the norepinephrine transporter .

Comparaison Avec Des Composés Similaires

Le méthylphénidate est souvent comparé à d'autres stimulants du système nerveux central tels que l'amphétamine et la lisdexamfétamine. Bien que tous ces composés améliorent les niveaux de dopamine et de noradrénaline, le méthylphénidate est unique en ce qu'il inhibe spécifiquement la recapture de la dopamine et de la noradrénaline sans provoquer une libération importante de ces neurotransmetteurs .

Composés similaires :

Amphétamine : Connu pour ses puissants effets stimulants et son potentiel élevé de dépendance.

Lisdexamfétamine : Un promédicament de la dextroamphétamine, utilisé pour sa durée d'action plus longue.

Éthylphénidate : Un analogue étroit du méthylphénidate avec des effets pharmacologiques similaires.

Le mécanisme d'action unique du méthylphénidate et son profil thérapeutique en font un composé précieux à la fois en clinique et en recherche.

Activité Biologique

l-Methylphenidate (l-MPH) is a stereoisomer of methylphenidate (MPH), a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of l-MPH is crucial for evaluating its pharmacological effects, therapeutic efficacy, and safety profile. This article synthesizes findings from various studies, providing a comprehensive overview of l-MPH's biological activity, mechanisms of action, and clinical implications.

l-MPH exerts its effects mainly by inhibiting the reuptake of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). It acts on the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

- Affinity for Transporters :

This selective binding profile suggests that while l-MPH does have some stimulant properties, it is less potent than d-MPH in enhancing dopaminergic and noradrenergic activity.

Pharmacokinetics

The pharmacokinetic properties of l-MPH are essential for understanding its clinical application.

- Absorption and Distribution :

- Metabolism :

- Elimination :

Clinical Efficacy

The clinical efficacy of l-MPH in treating ADHD has been evaluated in several studies:

Safety Profile

The safety profile of l-MPH has been a topic of ongoing research:

- Cardiovascular Risks : A cohort study found a small but significant increase (10%) in cardiovascular events among individuals receiving methylphenidate compared to controls . This risk was consistent across different age groups and did not vary significantly between those with or without pre-existing cardiovascular conditions.

- Adverse Events : While non-serious adverse events were reported more frequently in treated groups versus placebo, serious adverse events did not show significant differences .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Pharmacodynamics | l-MPH shows lower affinity for DA/NE transporters compared to d-MPH; weak serotonin activity. |

| Clinical Trials | Response rate ~52% for ADHD; potential efficacy in chronic pain management. |

| Safety Studies | Increased cardiovascular risk (10%); higher incidence of non-serious adverse events. |

Propriétés

Numéro CAS |

20748-11-2 |

|---|---|

Formule moléculaire |

C14H19NO2 |

Poids moléculaire |

233.31 g/mol |

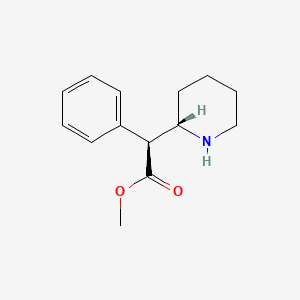

Nom IUPAC |

methyl 2-phenyl-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |

Clé InChI |

DUGOZIWVEXMGBE-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

SMILES isomérique |

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

SMILES canonique |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

Point d'ébullition |

BP: 135 to 137 °C at 0.6 mm Hg |

Color/Form |

Crystals from ethanol (aqueous) |

melting_point |

74-75 °C 224 - 226 °C |

Key on ui other cas no. |

40431-62-7 |

Description physique |

Solid |

Numéros CAS associés |

298-59-9 (hydrochloride) |

Solubilité |

1255mg/L Practically insoluble in water Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether 1.82e-01 g/L |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.